Tetrakis(4-sulfonatophenyl)porphine

Descripción

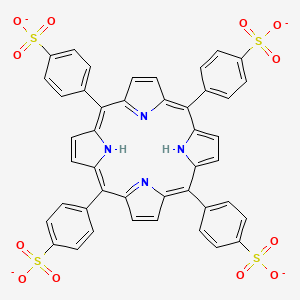

Tetrakis(4-sulfonatophenyl)porphine (TPPS4), also known as meso-tetrakis(4-sulfonatophenyl)porphyrin, is a water-soluble anionic porphyrin derivative with the molecular formula C₄₄H₃₀N₄O₁₂S₄. Its structure consists of a porphine core substituted with four sulfonatophenyl groups at the meso positions, conferring high solubility in aqueous media and strong electrostatic interactions. TPPS4 is synthesized via sulfonation of tetraphenylporphine (TPP) under controlled conditions, as described in the Adler method . Key applications include photodynamic therapy (PDT), catalysis, ion chelation, and nanomaterials due to its unique optical, aggregation, and metal-binding properties .

Propiedades

Fórmula molecular |

C44H26N4O12S4-4 |

|---|---|

Peso molecular |

931.0 g/mol |

Nombre IUPAC |

4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4 |

Clave InChI |

PBHVCRIXMXQXPD-UHFFFAOYSA-J |

SMILES canónico |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tetrakis(4-sulfonatofenil)porfina se puede sintetizar mediante la condensación de pirrol con 4-sulfonatobenzaldehído en condiciones ácidas. La reacción típicamente implica calentar los reactivos en un solvente como el ácido propiónico, seguido de la purificación mediante recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente sigue principios similares a los métodos de laboratorio pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, y emplear técnicas de purificación a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones

Tetrakis(4-sulfonatofenil)porfina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes estados de oxidación, que son útiles en la catálisis.

Reducción: Las reacciones de reducción pueden modificar sus propiedades electrónicas.

Sustitución: Las reacciones de sustitución, particularmente con iones metálicos, pueden formar metaloporfirinas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Las sales metálicas como el acetato de zinc o el sulfato de cobre se utilizan para reacciones de metalación.

Productos principales

Oxidación: Varias formas oxidadas de la porfirina.

Reducción: Especies de porfirina reducidas.

Sustitución: Metaloporfirinas, que tienen diversas aplicaciones en catálisis y ciencia de materiales.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers like TPPS to produce reactive oxygen species upon light activation, leading to cell damage and death, particularly in cancerous tissues.

- Mechanism : TPPS acts as a photosensitizer that, when irradiated with light, generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells.

- Targeting Cancer : Recent studies have shown that TPPS can effectively target various cancers, including melanoma and colorectal cancer. Molecular docking simulations indicated that TPPS binds to several therapeutic targets such as thymidylate synthase and DNA lyase, which are crucial for cancer cell survival .

Case Study: Colorectal Cancer

A study investigated the efficacy of zinc-tetrakis(4-sulfonatophenyl)porphyrin in PDT for colorectal cancer cells (HT29). Results demonstrated significant cytotoxic effects, increased reactive oxygen species production, and DNA damage upon light exposure .

Catalysis

Overview : TPPS derivatives have been employed as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.

- Oxidation Reactions : TPPS has been used as a catalyst for oxidation reactions in organic synthesis. Its metal complexes, such as iron(III) and copper(II), demonstrate enhanced catalytic activity .

- Environmental Applications : The compound has also been explored for its potential in environmental remediation processes, such as the degradation of pollutants .

Table 1: Catalytic Applications of TPPS

| Catalyst Type | Reaction Type | Reference |

|---|---|---|

| Iron(III) TPPS | Oxidation of organic substrates | |

| Copper(II) TPPS | Environmental pollutant degradation |

Biochemical Research

Overview : In biochemical studies, TPPS serves as a model compound for investigating porphyrin interactions with biological macromolecules.

- Protein Interactions : Research has shown that bovine serum albumin influences the aggregation behavior of TPPS, leading to the formation of J-aggregates. These aggregates exhibit unique optical properties that are valuable for studying protein interactions .

- Fluorescence Studies : The photophysical properties of TPPS make it a suitable candidate for fluorescence studies in biological systems. Its ability to form aggregates under specific conditions provides insights into molecular interactions at the nanoscale .

Quantum Chemical Characterization

Recent advancements in quantum chemical modeling have provided deeper insights into the electronic structure of TPPS. Spectroscopic studies have revealed how its structural characteristics influence its photophysical behavior, which is critical for optimizing its applications in PDT and catalysis .

Mecanismo De Acción

El mecanismo de acción de Tetrakis(4-sulfonatofenil)porfina en la terapia fotodinámica implica la absorción de luz, lo que lleva a un estado excitado. Este estado excitado puede transferir energía al oxígeno molecular, generando especies reactivas de oxígeno que pueden dañar los componentes celulares, lo que lleva a la muerte celular. Los grupos sulfonato del compuesto mejoran su solubilidad y captación celular, haciéndolo efectivo en ambientes biológicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

- Structural Differences : TCPP substitutes phenyl groups with carboxylate (-COO⁻) instead of sulfonate (-SO₃⁻) groups. Its molecular formula is C₄₈H₃₀N₄O₈, with a molecular weight of 790.79 g/mol .

- Solubility : TCPP exhibits moderate water solubility due to carboxylate groups, but lower than TPPS4’s sulfonate derivatives, which enhance hydrophilicity .

- Aggregation Behavior : TCPP forms J-aggregates in submicellar sodium dodecylsulfate (SDS) solutions, while TPPS4 aggregates under acidic conditions (pH < 3) or high ionic strength, forming fractal mesostructures .

- Metal Chelation : Both compounds bind metal ions (e.g., Al³⁺, Cu²⁺), but TPPS4 shows higher affinity for toxic metals like Pb²⁺ and Hg²⁺ due to stronger sulfonate-metal interactions .

Tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP)

- Charge and Solubility : TMPyP is cationic, with N-methylpyridinium groups, while TPPS4 is anionic. Both are water-soluble but interact oppositely with charged species .

- Biological Activity : TMPyP acts as a photosensitizer in PDT and inhibits acetylcholinesterase. TPPS4 derivatives like FeTPPS enhance Na⁺, K⁺-ATPase activity, suggesting distinct biological targeting .

- Self-Assembly : TMPyP forms aggregates with TPPS4 via electrostatic interactions, enabling chiral J-aggregate formation for optical materials .

Tetrakis(4-chlorophenyl)porphyrin (TPPCl4)

- Substituent Effects : Chlorophenyl groups in TPPCl4 (C₄₄H₂₆Cl₄N₄, MW 752.52 g/mol) are electron-withdrawing, reducing electronic conjugation compared to TPPS4’s electron-withdrawing sulfonates .

- Applications : TPPCl4 is used in hydrophobic environments (e.g., organic solvents), whereas TPPS4 excels in aqueous systems like biomimetic catalysis and environmental remediation .

Metalloporphyrins (FeTPPS, MnTBAP)

- Catalytic Activity : FeTPPS (TPPS4-Fe³⁺) degrades dyes (e.g., Alizarin Red S) via peroxidase-like activity, outperforming MnTBAP (a TCPP-Mn³⁺ complex) in oxidative catalysis .

- Enzyme Modulation : FeTPPS increases Na⁺, K⁺-ATPase activity by 40% in erythrocytes, while MnTBAP acts as a superoxide dismutase (SOD) mimic, highlighting divergent biochemical roles .

Key Research Findings

Aggregation Dynamics

- TPPS4 forms J-aggregates (absorption peak ~490 nm) under acidic conditions, with fractal dimensions (d_f) ranging from 1.7 to 2.13 depending on pH and ionic strength. In contrast, TCPP aggregates in SDS solutions without requiring low pH .

- Chiral J-aggregates of TPPS4 are induced by tartaric acid or cationic porphyrins, enabling applications in circular dichroism (CD)-based sensors .

Metal Binding Kinetics

- TPPS4 chelates Pb²⁺ with a rate constant (k) of 1.2 × 10³ M⁻¹s⁻¹, significantly faster than TCPP (k = 4.5 × 10² M⁻¹s⁻¹) under identical conditions .

Photophysical Properties

- TPPS4 exhibits a Soret band at 434 nm in aqueous solution, red-shifting to 463 nm upon J-aggregation. TCPP’s Soret band appears at 418 nm, with less pronounced shifts during aggregation .

Actividad Biológica

Tetrakis(4-sulfonatophenyl)porphine (TPPS) is a synthetic porphyrin derivative that has garnered attention for its biological activity, particularly in the field of photodynamic therapy (PDT) and its potential applications in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHClNOS

- Molecular Weight: 1007.911 g/mol

- CAS Number: 139050-15-0

TPPS is known for its ability to generate reactive oxygen species (ROS) upon light activation, making it a potent photosensitizer in PDT applications.

TPPS exerts its biological effects primarily through the generation of ROS when exposed to light, which leads to cellular damage and apoptosis in targeted cells. Key findings from recent studies include:

- Apoptosis Induction:

- Target Interactions:

- Reactive Oxygen Species Production:

Table 1: Summary of Biological Activities of TPPS

Case Study: Photodynamic Therapy in Colorectal Cancer

A study investigated the efficacy of TPPS alongside other photosensitizers in treating colorectal cancer. Results indicated that TPPS achieved significant photocytotoxic effects at lower concentrations compared to traditional agents like methylene blue. The study emphasized the importance of ROS production and cellular uptake in enhancing therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.